CGP 25454A
CAS No.:
Cat. No.: VC0001585
Molecular Formula: C15H21Cl2N3O2
Molecular Weight: 346.2 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C15H21Cl2N3O2 |
---|---|
Molecular Weight | 346.2 g/mol |
IUPAC Name | 4-chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride |
Standard InChI | InChI=1S/C15H20ClN3O2.ClH/c1-4-19(5-2)7-6-18-15(20)12-8-11(10-17)13(16)9-14(12)21-3;/h8-9H,4-7H2,1-3H3,(H,18,20);1H |
Standard InChI Key | ZETCQNUMZFZSLJ-UHFFFAOYSA-N |
SMILES | CCN(CC)CCNC(=O)C1=C(C=C(C(=C1)C#N)Cl)OC.Cl |
Canonical SMILES | CCN(CC)CCNC(=O)C1=C(C=C(C(=C1)C#N)Cl)OC.Cl |
Chemical and Structural Properties
CGP 25454A is a synthetic small molecule with the molecular formula C₁₅H₂₁Cl₂N₃O₂ and a molecular weight of 346.25 g/mol . Its solubility profile indicates moderate dissolution in dimethyl sulfoxide (DMSO) at concentrations ≥3.5 mg/mL (10.11 mM), making it suitable for in vitro assays requiring polar aprotic solvents . The compound’s crystalline structure features a benzamide backbone substituted with chloro, cyano, and methoxy groups, which confer specificity for dopamine autoreceptors over related targets .
Table 1: Key Chemical Properties of CGP 25454A
Property | Value |
---|---|
CAS Number | 104391-26-6 |
Molecular Formula | C₁₅H₂₁Cl₂N₃O₂ |
Molecular Weight | 346.25 g/mol |
Solubility (DMSO) | ≥3.5 mg/mL (10.11 mM) |
Purity | ≥99.46% |
Storage Conditions | -20°C (powder), -80°C (solution) |
Pharmacological Mechanism and Receptor Interactions
Presynaptic Dopamine Autoreceptor Antagonism
CGP 25454A selectively inhibits presynaptic dopamine D2/D3 autoreceptors, disinhibiting dopamine synthesis and release in the striatum . In vitro studies using rat striatal slices preloaded with [³H]dopamine revealed a 12.9-fold greater potency in enhancing dopamine release compared to acetylcholine, with a maximal increase of 1/6 of the theoretical ceiling . This selectivity underscores its utility in studying dopaminergic pathways without significant off-target cholinergic effects.
Postsynaptic Receptor Modulation
At higher doses (30–100 mg/kg intraperitoneal), CGP 25454A exhibits postsynaptic D2 receptor blockade, as evidenced by reduced [³H]spiperone binding in the pituitary gland . This biphasic action—presynaptic facilitation at low doses and postsynaptic inhibition at high doses—mirrors the clinical effects of atypical antipsychotics, which balance dopaminergic tone across neural circuits .
Table 2: In Vivo Effects of CGP 25454A in Rat Models
Dose (mg/kg) | Target Site | Effect |
---|---|---|
5–10 | Presynaptic Autoreceptors | Increased spontaneous rearing; dopamine release potentiation |
13 (ED₅₀) | Striatal D2 Receptors | 90–110% increase in [³H]spiperone binding |
30–100 | Postsynaptic D2 Receptors | Sedation; neuroleptic-like activity |
Behavioral and Neurochemical Outcomes
Low-Dose Stimulatory Effects
Administration of 5–10 mg/kg CGP 25454A potentiates amphetamine-induced hyperactivity in rodents, suggesting synergism with dopaminergic agonists . This aligns with its presynaptic mechanism, where autoreceptor blockade amplifies endogenous dopamine signaling. Such effects are comparable to those of antidepressants like bupropion, which enhance monoaminergic transmission .
High-Dose Sedation and Neuroleptic Activity
Doses exceeding 30 mg/kg induce catalepsy and reduced locomotor activity, consistent with D2 receptor antagonism in the mesolimbic pathway . These properties mirror first-generation antipsychotics (e.g., haloperidol), though with a narrower receptor profile that may reduce extrapyramidal side effects .
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